

Roniciclib: A Technical Guide to its Anti-Proliferative Effects on Tumor Cells

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Compound of Interest

Compound Name: Roniciclib

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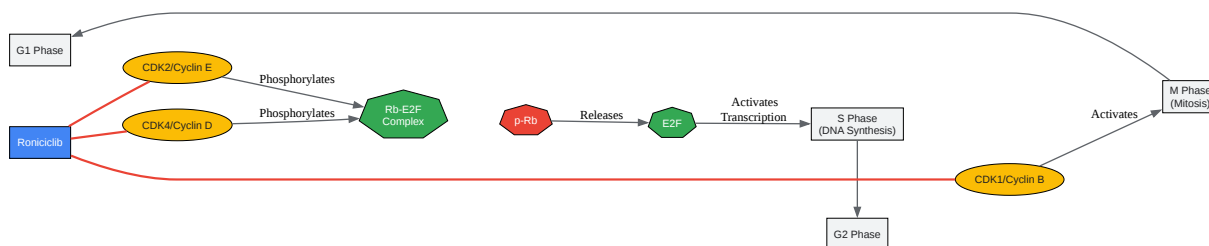
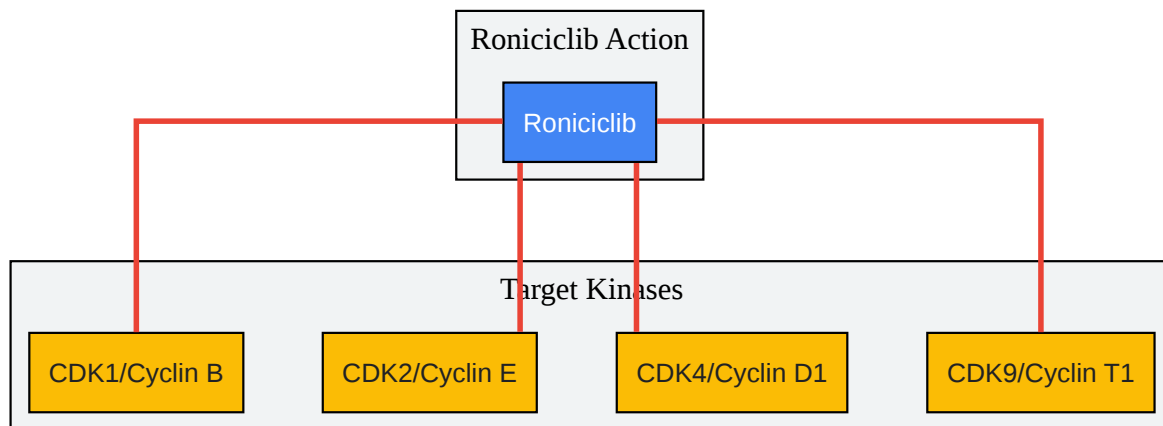
For Researchers, Scientists, and Drug Development Professionals

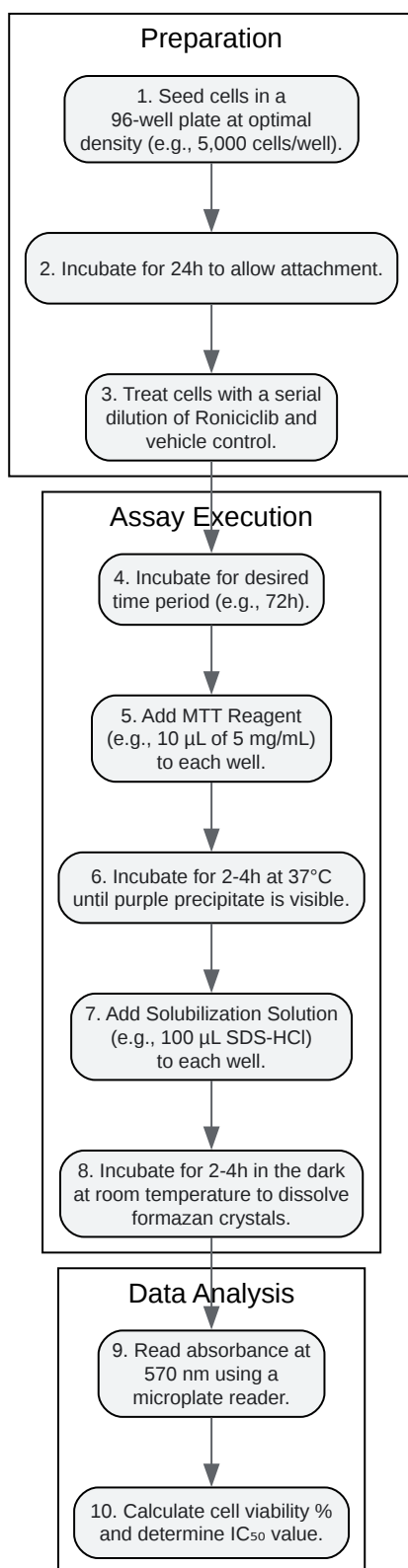
Introduction

Roniciclib (BAY 1000394) is an orally bioavailable, small-molecule pan-cyclin-dependent kinase (CDK) inhibitor that has demonstrated broad anti-proliferative activity across a range of human cancer cell lines.[1] Cyclin-dependent kinases are key regulators of the cell division cycle, and their dysregulation is a hallmark of many cancers, making them a critical target for therapeutic intervention.[1] **Roniciclib** distinguishes itself by targeting multiple CDKs involved in both cell cycle progression and transcription, leading to potent inhibition of tumor growth.[1] [2] Preclinical studies have consistently shown that **Roniciclib** induces cell cycle arrest, promotes apoptosis, and strongly inhibits tumor growth in various xenograft models.[1] This technical guide provides an in-depth overview of **Roniciclib**'s mechanism of action, its quantitative effects on tumor cell proliferation, and detailed protocols for key experimental assays used in its evaluation.

Core Mechanism of Action

Roniciclib exerts its anti-neoplastic effects by binding to and inhibiting the activity of several key cyclin-dependent kinases. Its primary targets include the cell-cycle CDKs (CDK1, CDK2, CDK4) and transcriptional CDKs (CDK7, CDK9).[2] By inhibiting these kinases, **Roniciclib** effectively halts the cellular machinery responsible for cell division and growth.





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References

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- 2. medchemexpress.com [medchemexpress.com]
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